Sodium laurate

説明

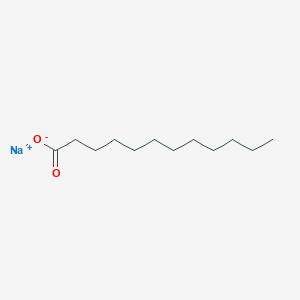

Sodium dodecanoate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of dodecanoic acid by a sodium ion. It has a role as a detergent. It contains a dodecanoate.

作用機序

Target of Action

Sodium laurate, also known as sodium dodecanoate, is the sodium salt of a fatty acid (lauric acid) and is classified as a soap . It is primarily used as a surfactant in various products, including soaps and cosmetics . As a surfactant, its primary targets are fats and oils, which it emulsifies, allowing them to be washed away .

Mode of Action

Like other surfactants, this compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows it to interact with both water and oil molecules. When in contact with fats or oils, this compound molecules surround the fat droplets, with their lipophilic tails pointing towards the fat and their hydrophilic heads pointing outwards. This forms an emulsion of tiny fat droplets dispersed in water, which can then be easily washed away .

Biochemical Pathways

It can affect the permeability of biological membranes, potentially influencing various cellular processes . For example, this compound has been used to induce peripheral arterial disease in rats, suggesting it may interact with vascular tissues .

Result of Action

The primary result of this compound’s action is the emulsification of fats and oils, allowing them to be washed away. This makes it useful in a variety of applications, from personal hygiene products like soap and shampoo, to industrial uses as a detergent . In a biological context, this compound can affect membrane permeability and has been used experimentally to induce disease states for research purposes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants. Additionally, extreme pH levels can potentially affect its stability and performance . In typical usage conditions (eg, in soap used at room temperature), this compound is generally stable and effective .

生化学分析

Biochemical Properties

Sodium laurate plays a significant role in enhancing the performance of various products while maintaining environmental responsibility . It has been found to lyse membranes and solubilize membrane proteins efficiently . This property allows this compound to interact with various biomolecules, particularly proteins, within biochemical reactions .

Cellular Effects

This compound has been observed to have effects on various types of cells. For instance, it has been used to induce peripheral arterial disease in rats . It should be noted that this compound can cause irritation and damage to the skin’s barrier .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its surfactant properties. As a soap, this compound can interact with biomolecules, particularly proteins, to enhance their solubility . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be compatible with proteolytic enzymes like trypsin and chymotrypsin . It can be efficiently removed by a phase transfer method from samples after acidification, ensuring it does not interfere with subsequent analyses .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been used to induce peripheral arterial disease in rats

Transport and Distribution

This compound, due to its surfactant properties, can be distributed within cells and tissues by interacting with various biomolecules

Subcellular Localization

Given its surfactant properties, it may be found in various compartments within the cell where it interacts with other biomolecules

生物活性

Sodium laurate, a sodium salt of lauric acid, is an anionic surfactant with diverse applications in biochemistry and dermatology. This article examines the biological activity of this compound, focusing on its effects on membrane proteins, irritancy potential, and bactericidal properties, supported by case studies and research findings.

This compound is characterized by its hydrophobic tail and hydrophilic head, allowing it to interact with biological membranes. Its amphiphilic nature makes it effective in solubilizing membrane proteins and disrupting lipid bilayers. This property is crucial for applications in proteomics, where this compound has been shown to facilitate the extraction and identification of membrane proteins.

Table 1: Comparison of this compound with Other Detergents

| Property | This compound | SDS | RapiGest SF |

|---|---|---|---|

| Membrane Lysis | High | Very High | Moderate |

| Compatibility with Proteases | High | Low | High |

| Removal Ease | Easy | Difficult | Moderate |

Proteomic Applications

A study highlighted this compound's effectiveness in proteomics, demonstrating its ability to lyse membranes and solubilize proteins efficiently. When compared to other detergents like SDS (sodium dodecyl sulfate) and RapiGest SF, this compound exhibited superior compatibility with trypsin and chymotrypsin during mass spectrometry analysis. The study concluded that this compound could enhance enzyme activity at concentrations as low as 0.1% while being easily removed from samples, thus minimizing interference in subsequent analyses .

Irritancy Testing

This compound has been evaluated for its irritancy potential compared to other anionic detergents. In a controlled study using a repeated open exposure model, this compound was found to induce significant irritation, more so than sodium lauryl sulfate (SLS). Subjects reported burning sensations and erythema after exposure to this compound solutions, leading to a lower number of fulfilled exposures compared to SLS . The transepidermal water loss (TEWL) measurements indicated that this compound compromised skin barrier function more than its counterparts.

Table 2: Irritancy Scores of Anionic Detergents

| Detergent | Mean Visual Score (Day 5) | TEWL (g/m²/h) |

|---|---|---|

| This compound | 3.5 | 15.2 |

| Sodium Lauryl Sulfate | 3.0 | 12.5 |

| Sodium Cocoyl Isethionate | 1.5 | 8.0 |

Bactericidal Activity

In addition to its application in proteomics and irritancy testing, this compound has been studied for its bactericidal properties. Research indicated that this compound can neutralize the bactericidal action of certain quaternary ammonium salts, suggesting a complex interaction between surfactants and bacterial membranes . This property could be beneficial in formulating antimicrobial products.

Case Study 1: Membrane Protein Analysis

A comparative study using rat liver plasma membrane-enriched fractions demonstrated that this compound significantly improved the identification of membrane proteins with high hydrophobicity compared to other detergents. This finding underscores its utility in membrane proteomics where traditional methods often fail due to protein solubility issues .

Case Study 2: Skin Irritation Assessment

In a clinical setting, subjects exposed to this compound experienced higher levels of irritation than those exposed to other detergents. The results emphasized the need for caution when formulating products intended for skin contact, particularly those containing high concentrations of this compound .

科学的研究の応用

Biochemical Applications

1.1 Membrane Proteomics

Sodium laurate has shown significant promise in the field of proteomics, particularly in the analysis of membrane proteins. A study demonstrated that SL effectively lyses membranes and solubilizes membrane proteins, comparable to sodium dodecyl sulfate (SDS), while being compatible with proteolytic enzymes such as trypsin and chymotrypsin. This compatibility is crucial for mass spectrometry analysis, allowing for the efficient identification of hydrophobic membrane proteins that are typically challenging to study .

Key Findings:

- Lysis Efficiency: SL lyses membranes as efficiently as SDS.

- Enzyme Compatibility: It enhances enzyme activity at low concentrations (0.1%).

- Phase Transfer Removal: SL can be easily removed from samples, minimizing interference in subsequent analyses .

Drug Delivery Systems

2.1 Lipid-Based Nanoparticles

this compound is utilized in the formulation of lipid-based nanoparticles for drug delivery, particularly in cancer therapy. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The incorporation of SL enhances the stability and release profiles of these formulations, making it a valuable component in developing targeted therapies .

Case Study:

- A study explored the use of this compound in microemulsion formulations that improved the delivery of anticancer agents. The results indicated enhanced drug retention and release rates compared to traditional delivery methods .

Oral Bioavailability Enhancement

3.1 Improving Drug Absorption

Research indicates that this compound can enhance oral absorption of certain drugs by modifying their solubility and permeability. For instance, studies have shown that SL can improve the oral bioavailability of poorly soluble drugs by facilitating their dissolution in gastrointestinal fluids .

Key Insights:

- Mechanism: SL acts by altering membrane permeability and increasing drug solubility.

- Applications: It has been tested with various compounds to assess improvements in pharmacokinetic profiles, demonstrating significant increases in bioavailability compared to controls .

Dermatological Applications

4.1 Topical Formulations

this compound has been investigated for its effects on skin health, particularly in topical formulations aimed at enhancing skin hydration and barrier function. Studies suggest that SL can modulate skin pH and improve moisture retention, making it beneficial for treating skin conditions such as dryness or irritation .

Research Findings:

- Skin Hydration: Topical applications of SL have been shown to positively affect skin hydration levels.

- Irritation Reduction: It may also help reduce skin irritation caused by other topical agents .

Summary Table of Applications

特性

CAS番号 |

629-25-4 |

|---|---|

分子式 |

C12H24NaO2 |

分子量 |

223.31 g/mol |

IUPAC名 |

sodium;dodecanoate |

InChI |

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChIキー |

NDORGWUNFGHGKU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

629-25-4 |

物理的記述 |

DryPowder; Liquid |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

143-07-7 (Parent) |

同義語 |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。